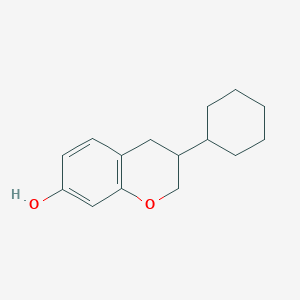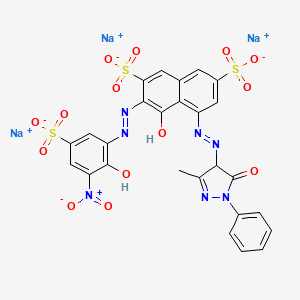![molecular formula C12H10N3NaO3S B14464062 Benzenesulfonic acid, 3-[(4-aminophenyl)azo]-, monosodium salt CAS No. 68214-01-7](/img/structure/B14464062.png)
Benzenesulfonic acid, 3-[(4-aminophenyl)azo]-, monosodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenesulfonic acid, 3-[(4-aminophenyl)azo]-, monosodium salt is a chemical compound that belongs to the class of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. This compound is commonly used in various industrial applications due to its stability and vibrant color properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonic acid, 3-[(4-aminophenyl)azo]-, monosodium salt typically involves the diazotization of 4-aminobenzenesulfonic acid followed by coupling with aniline. The reaction conditions include maintaining a low temperature to ensure the stability of the diazonium salt formed during diazotization. The reaction can be represented as follows:
-
Diazotization
- 4-aminobenzenesulfonic acid is treated with sodium nitrite (NaNO2) and hydrochloric acid (HCl) at low temperatures to form the diazonium salt.
- ( \text{C}_6\text{H}_4(\text{NH}_2)\text{SO}_3\text{H} + \text{NaNO}_2 + 2\text{HCl} \rightarrow \text{C}_6\text{H}_4(\text{N}_2^+)\text{SO}_3\text{H} + \text{NaCl} + \text{H}_2\text{O} )
-
Coupling
- The diazonium salt is then coupled with aniline in an alkaline medium to form the azo compound.
- ( \text{C}_6\text{H}_4(\text{N}_2^+)\text{SO}_3\text{H} + \text{C}_6\text{H}_5\text{NH}_2 \rightarrow \text{C}_6\text{H}_4(\text{N=N}\text{C}_6\text{H}_4\text{NH}_2)\text{SO}_3\text{H} )
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Benzenesulfonic acid, 3-[(4-aminophenyl)azo]-, monosodium salt undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The azo group can be reduced to form corresponding amines.
Substitution: The sulfonic acid group can participate in substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium dithionite (Na2S2O4) and zinc dust in acidic medium are commonly used.
Substitution: Various nucleophiles can be used for substitution reactions, including hydroxide ions (OH-) and alkoxide ions (RO-).
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Benzenesulfonic acid, 3-[(4-aminophenyl)azo]-, monosodium salt has a wide range of applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for detecting and quantifying various substances.
Biology: Employed in staining techniques for visualizing biological samples under a microscope.
Medicine: Investigated for potential therapeutic applications due to its ability to interact with biological molecules.
Industry: Widely used in textile and paper industries for dyeing fabrics and paper products.
Mecanismo De Acción
The mechanism of action of benzenesulfonic acid, 3-[(4-aminophenyl)azo]-, monosodium salt involves its interaction with various molecular targets. The azo group (-N=N-) can undergo reduction to form amines, which can then interact with proteins and other biomolecules. This interaction can lead to changes in the structure and function of these molecules, resulting in various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- Benzenesulfonic acid, 4-amino-
- Benzenesulfonic acid, 2,2’-(1,2-ethenediyl)bis[5-nitro-, disodium salt
- Tetralithium 5,5’-[vinylenebis[(3-sulphonato-4,1-phenylene)azo]]bis[3-methylsalicylate]
Uniqueness
Benzenesulfonic acid, 3-[(4-aminophenyl)azo]-, monosodium salt is unique due to its specific azo linkage and the presence of both sulfonic acid and amino groups. This combination imparts distinct chemical and physical properties, making it suitable for various specialized applications.
Propiedades
Número CAS |
68214-01-7 |
|---|---|
Fórmula molecular |
C12H10N3NaO3S |
Peso molecular |
299.28 g/mol |
Nombre IUPAC |
sodium;3-[(4-aminophenyl)diazenyl]benzenesulfonate |
InChI |
InChI=1S/C12H11N3O3S.Na/c13-9-4-6-10(7-5-9)14-15-11-2-1-3-12(8-11)19(16,17)18;/h1-8H,13H2,(H,16,17,18);/q;+1/p-1 |
Clave InChI |
LOMIKALXICPUQX-UHFFFAOYSA-M |
SMILES canónico |
C1=CC(=CC(=C1)S(=O)(=O)[O-])N=NC2=CC=C(C=C2)N.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[5-Methyl-2-(propan-2-yl)cyclohexane-1-carbonyl]glycine](/img/structure/B14464004.png)
![2-(Chloromethyl)oxirane;formaldehyde;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;4-(2,4,4-trimethylpentan-2-yl)phenol](/img/structure/B14464005.png)
![1-[4-(Methylamino)phenyl]-3-phenylprop-2-en-1-one](/img/structure/B14464010.png)
![(1R,2S,4R)-2-methylbicyclo[2.2.1]hept-5-ene-2-carbaldehyde](/img/structure/B14464011.png)







![2,4,5-Trichlorophenyl [4-(hydroxymethyl)phenoxy]acetate](/img/structure/B14464061.png)
